Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 345952-84-3
VCID: VC0434777
InChI: InChI=1S/C17H17NO4/c1-22-17(21)11-4-2-3-5-12(11)18-15(19)13-9-6-7-10(8-9)14(13)16(18)20/h2-5,9-10,13-14H,6-8H2,1H3
SMILES: COC(=O)C1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O
Molecular Formula: C17H17NO4
Molecular Weight: 299.32g/mol

Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

CAS No.: 345952-84-3

Main Products

VCID: VC0434777

Molecular Formula: C17H17NO4

Molecular Weight: 299.32g/mol

Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate - 345952-84-3

CAS No. 345952-84-3
Product Name Methyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Molecular Formula C17H17NO4
Molecular Weight 299.32g/mol
IUPAC Name methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Standard InChI InChI=1S/C17H17NO4/c1-22-17(21)11-4-2-3-5-12(11)18-15(19)13-9-6-7-10(8-9)14(13)16(18)20/h2-5,9-10,13-14H,6-8H2,1H3
Standard InChIKey HKLLXWNXORXZGI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O
Canonical SMILES COC(=O)C1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O
PubChem Compound 2883076
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator